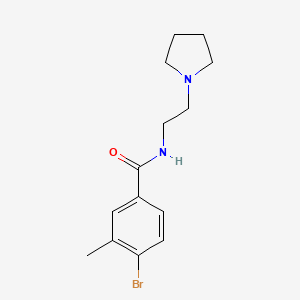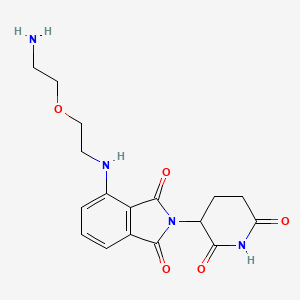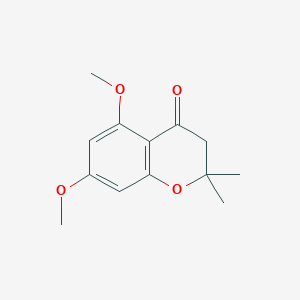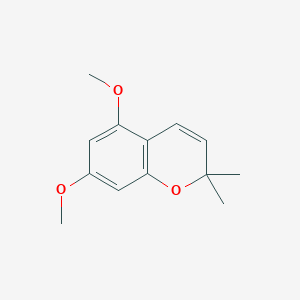
4-溴-3-甲基-N-(2-吡咯烷-1-基-乙基)苯甲酰胺
描述
4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide (also known as 4-Br-3-Me-N-Pyr-Et-benzamide) is an organic compound that has been studied for its potential applications in the field of scientific research. This compound is a derivative of benzamide, which is a carboxamide derivative of benzene. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. It is a relatively new compound, and its synthesis and applications are still being studied.
科学研究应用
合成与表征
对 N-烯丙基-4-哌啶基苯甲酰胺衍生物(包括具有与 4-溴-3-甲基-N-(2-吡咯烷-1-基-乙基)苯甲酰胺类似的结构的化合物)的合成和表征进行了研究。分析了这些化合物作为非肽 CCR5 拮抗剂的潜力,表明它们可用于靶向与某些疾病相关的特定受体 程德举,2014。
另一项研究描述了某些 4-溴-N-(二(烷基/芳基)氨基硫代甲酰基)苯甲酰胺衍生物的 Cu(II) 和 Ni(II) 配合物的合成和表征。确定了这些配合物的晶体和分子结构,深入了解了它们的化学性质和潜在应用 G. Binzet 等,2009。
生物活性
一项关于合成尼罗替尼(一种已知的抗肿瘤剂)的研究涉及使用与 4-溴-3-甲基-N-(2-吡咯烷-1-基-乙基)苯甲酰胺在结构上相关的化合物。这项研究突出了此类化合物在某些类型癌症治疗开发中的重要性 王丛站,2009。
合成了 N-哌啶苯甲酰胺 CCR5 拮抗剂,包括与查询化合物类似的衍生物。这些化合物通过抑制 GTPγS 活性表现出生物活性,表明它们的潜在治疗应用 程德举,2015。
配位化学
- 利用与 4-溴-3-甲基-N-(2-吡咯烷-1-基-乙基)苯甲酰胺相关的席夫碱配体对铜 (II) 的配位化学进行了研究。本研究探讨了不同取代基对铜配合物的配位行为和性质的影响,这可能对新材料或催化剂的设计产生影响 Ishani Majumder 等,2016。
作用机制
Target of Action
Similar compounds have been found to inhibitphosphodiesterase 10A (PDE10A) , a protein abundant in brain tissue. PDE10A plays a crucial role in signal transduction by breaking down cyclic nucleotides, thus regulating the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
生化分析
Biochemical Properties
4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism. High doses of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can result in toxicity, affecting vital organs and leading to symptoms such as liver damage, renal dysfunction, and neurological effects .
Metabolic Pathways
4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves the cytochrome P450 enzyme system, which catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites may have different biological activities and can further interact with other metabolic pathways, influencing overall metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells. Once inside the cell, 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
4-bromo-3-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11-10-12(4-5-13(11)15)14(18)16-6-9-17-7-2-3-8-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCAJUWLVTIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCN2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)



![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)
![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)


![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)


